2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C10H4Cl2N4O3S and its molecular weight is 331.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Chemical synthesis and characterization form the foundation for understanding and utilizing novel compounds. Research on similar compounds, such as the synthesis, characterization, and evaluation of related thiophene carboxamide derivatives, provides valuable insights into methodologies that could be applied to the compound of interest. Studies have demonstrated various synthetic routes to thiophene carboxamide derivatives, highlighting their potential in creating diverse chemical libraries for further biological evaluation (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antioxidant Activities
Compounds with similar structural features have been reported to possess antimicrobial and antioxidant activities. For instance, derivatives of thiophene carboxamide have been synthesized and evaluated for their antimicrobial efficacy, providing a precedent for the antimicrobial application potential of the compound (Avagyan et al., 2020). Additionally, antioxidant activities of related compounds suggest potential utility in research focused on oxidative stress and related diseases (Tumosienė et al., 2019).
Biological Activity and Drug Development
The investigation of related compounds' biological activities, such as their role in cancer therapy or as enzyme inhibitors, offers a roadmap for exploring the biological applications of "2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide." For example, the synthesis and evaluation of thiophene carboxamide derivatives for anticancer and antiangiogenic effects underscore the potential for similar compounds in cancer research (Chandrappa et al., 2010).
Heterocyclic Chemistry Applications
The compound , featuring a thiophene core and heterocyclic moieties, aligns with research trends in heterocyclic chemistry, particularly in synthesizing compounds with potential pharmacological applications. Research on heterocyclic compounds, including their synthesis and potential as bioactive molecules, highlights the versatility of such structures in medicinal chemistry (Milinkevich, Ye, & Kurth, 2008).
Properties
IUPAC Name |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N4O3S/c11-6-3-4(7(12)20-6)8(17)14-10-16-15-9(18-10)5-1-2-13-19-5/h1-3H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTCZBHMMGWDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.